4-(2-Methylphenyl)piperidine

Muscarinic Receptor Radioligand Binding SAR

4-(2-Methylphenyl)piperidine (also referred to as 4-(o-tolyl)piperidine) is an aryl-substituted piperidine building block characterized by a 2-methylphenyl group at the 4-position of the saturated nitrogen heterocycle, with a molecular formula of C₁₂H₁₇N and a molecular weight of 175.27 g/mol. It is commercially supplied as a research chemical with a typical purity specification of ≥95% and is available in quantities ranging from milligrams to grams.

Molecular Formula C12H17N
Molecular Weight 175.27 g/mol
CAS No. 630116-52-8
Cat. No. B1280618
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(2-Methylphenyl)piperidine
CAS630116-52-8
Molecular FormulaC12H17N
Molecular Weight175.27 g/mol
Structural Identifiers
SMILESCC1=CC=CC=C1C2CCNCC2
InChIInChI=1S/C12H17N/c1-10-4-2-3-5-12(10)11-6-8-13-9-7-11/h2-5,11,13H,6-9H2,1H3
InChIKeyICRCMOXGEJQDSX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(2-Methylphenyl)piperidine (CAS 630116-52-8): Core Identity and Procurement Specifications


4-(2-Methylphenyl)piperidine (also referred to as 4-(o-tolyl)piperidine) is an aryl-substituted piperidine building block characterized by a 2-methylphenyl group at the 4-position of the saturated nitrogen heterocycle, with a molecular formula of C₁₂H₁₇N and a molecular weight of 175.27 g/mol . It is commercially supplied as a research chemical with a typical purity specification of ≥95% and is available in quantities ranging from milligrams to grams . Its structure contains one hydrogen bond donor, one hydrogen bond acceptor, and a single rotatable bond, which informs its behavior in both synthetic and biological contexts .

4-(2-Methylphenyl)piperidine: The Critical Role of Ortho-Methyl Substitution in Differentiation


Procurement of a generic 4-phenylpiperidine or a positional isomer (e.g., meta- or para-methyl substituted) as a substitute for 4-(2-methylphenyl)piperidine is scientifically unsound due to the profound impact of the ortho-methyl group on molecular geometry, lipophilicity, and target recognition. The ortho-substitution introduces steric hindrance that restricts rotation around the aryl-piperidine bond, biasing the conformational ensemble and altering the spatial presentation of the piperidine nitrogen [1]. This conformational constraint is a key determinant of receptor binding orientation and affinity. Furthermore, even a simple positional shift of the methyl group (e.g., from ortho to meta or para) results in different calculated partition coefficients (LogP) and varying degrees of steric bulk, which directly influence both in vitro potency and ADME properties . Consequently, substituting a close analog without explicit comparative data introduces unacceptable risk of off-target activity and failed biological validation.

Quantitative Differentiation Evidence for 4-(2-Methylphenyl)piperidine (CAS 630116-52-8) vs. Closest Analogs


M1 Muscarinic Receptor Affinity: Ortho-Methyl vs. Meta-Methyl Substitution

The ortho-methyl substitution pattern on 4-(2-methylphenyl)piperidine confers a distinct M1 muscarinic receptor binding profile compared to its meta-methyl positional isomer. In radioligand displacement assays using [³H]pirenzepine in rat cerebral cortex homogenates, the ortho-substituted compound exhibited a binding affinity (Ki) that is significantly different from the meta-substituted analog, 4-(3-methylphenyl)piperidine [1][2]. This demonstrates that the position of the methyl group is not a trivial structural variation but a critical determinant of receptor engagement.

Muscarinic Receptor Radioligand Binding SAR

Cardiotoxicity Liability: Ortho-Methyl Phenylpiperidine Core vs. Alternative Scaffolds

A significant liability in drug discovery is the inhibition of the hERG potassium channel, which can lead to QT prolongation and cardiotoxicity. In a structure-activity relationship (SAR) study focused on minimizing hERG affinity, a lead compound containing the 4-(2-methylphenyl)piperidine core (specifically 7-{[4-(2-methylphenyl)piperidin-1-yl]methyl}-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-9-ol) was specifically optimized to achieve 'minimal binding affinity to the hERG K+ channel' [1]. This contrasts with many other piperidine-containing scaffolds, which often carry a high inherent risk of hERG inhibition, as evidenced by common hERG IC₅₀ values in the low micromolar range for diverse piperidine analogs [2].

hERG Cardiac Safety Lead Optimization

CYP2A6 Binding Propensity: Ortho-Methyl Phenylpiperidine Core Profile

The metabolic stability and potential for drug-drug interactions (DDIs) are crucial considerations in selecting a chemical series. The 4-(2-methylphenyl)piperidine core exhibits a measurable but moderate binding affinity for the cytochrome P450 isoform CYP2A6, with a reported dissociation constant (Kd) of 4.5 µM [1]. This moderate affinity suggests a manageable DDI risk profile compared to unsubstituted or differently substituted 4-phenylpiperidines that may be potent inhibitors of major CYP isoforms like CYP2D6 or CYP3A4, which are common pathways for many piperidine-based drugs [2].

Drug Metabolism CYP450 ADME

High-Value Research Applications of 4-(2-Methylphenyl)piperidine (CAS 630116-52-8)


Structure-Activity Relationship (SAR) Studies of GPCR Ligands

The compound serves as a critical core scaffold for exploring ortho-substituted aryl piperidines in the context of G protein-coupled receptors (GPCRs). Its distinct M1 muscarinic receptor affinity, when compared to its meta-methyl isomer, makes it an essential comparator in SAR campaigns aimed at mapping the binding pocket topology and electronic requirements of muscarinic and other aminergic GPCRs [1][2].

Medicinal Chemistry for Mitigating hERG Cardiotoxicity

Researchers engaged in lead optimization for CNS or cardiovascular programs can utilize 4-(2-methylphenyl)piperidine as a privileged building block to design analogs with a potentially lower risk of hERG channel inhibition. The documented minimal hERG binding of related advanced leads provides a strong rationale for its inclusion in library synthesis aimed at achieving safer cardiac profiles [1][2].

Synthesis of Nociceptin/Orphanin FQ (NOP) Receptor Antagonists

The 4-(2-methylphenyl)piperidine moiety is a key pharmacophoric element in the development of potent and selective opioid receptor-like 1 (ORL1, also known as NOP) antagonists. Its presence is associated with achieving oral activity and minimizing adverse cardiovascular effects, as demonstrated in advanced preclinical candidates [1].

Investigation of CYP2A6-Mediated Metabolism and Drug-Drug Interactions

Given its moderate and specific binding affinity for CYP2A6, 4-(2-methylphenyl)piperidine can be employed as a probe molecule or a core template in studies focused on understanding the structure-activity relationships of CYP2A6 substrates and inhibitors, which is an area of growing importance for predicting nicotine metabolism and drug interactions [1].

Quote Request

Request a Quote for 4-(2-Methylphenyl)piperidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.